2,2'-(Propane-2,2-diyl)bis(5-methyloxolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) is an organic compound characterized by its unique structure, where a propane-2,2-diyl group bridges two 2-methyltetrahydrofuran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) typically involves the reaction of 2-methyltetrahydrofuran with a propane-2,2-diyl bridging agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include ethanol and dimethylformamide, and the reaction mixture is often refluxed for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of 5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are employed to handle the increased volume of reactants and products. The use of catalysts and automated control systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tetrahydrofuran rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final products
Mechanism of Action
The mechanism of action of 5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. These interactions can modulate biological processes and pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
5,5’-(Propane-2,2-diyl)bis(2-hydroxybenzaldehyde): This compound has a similar propane-2,2-diyl bridging group but with hydroxybenzaldehyde rings instead of methyltetrahydrofuran rings.
5,5’-(Propane-2,2-diyl)bis(2-hydroxyisophthalaldehyde): Another similar compound with isophthalaldehyde rings.
Uniqueness
5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tetrahydrofuran rings provide flexibility and stability, making it suitable for various applications in materials science and organic synthesis .
Properties
CAS No. |
89686-75-9 |
---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-methyl-5-[2-(5-methyloxolan-2-yl)propan-2-yl]oxolane |
InChI |
InChI=1S/C13H24O2/c1-9-5-7-11(14-9)13(3,4)12-8-6-10(2)15-12/h9-12H,5-8H2,1-4H3 |
InChI Key |
QTCNUJLLSHFZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)C(C)(C)C2CCC(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.